molecular formula C10H16N4 B13191777 3-Methyl-5-(piperazin-1-YL)pyridin-2-amine

3-Methyl-5-(piperazin-1-YL)pyridin-2-amine

Cat. No.: B13191777
M. Wt: 192.26 g/mol
InChI Key: BNGOSZTURXKBNT-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N4. It is a derivative of pyridine and piperazine, featuring a methyl group at the 3-position and a piperazinyl group at the 5-position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperazin-1-yl)pyridin-2-amine typically involves the reaction of 3-methyl-2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(piperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK4 and CDK6 sets it apart from other similar compounds .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-5-piperazin-1-ylpyridin-2-amine

InChI

InChI=1S/C10H16N4/c1-8-6-9(7-13-10(8)11)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,13)

InChI Key

BNGOSZTURXKBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)N2CCNCC2

Origin of Product

United States

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